Bavachin

Catalog No.
S623309
CAS No.
19879-32-4
M.F
C20H20O4
M. Wt
324.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bavachin

CAS Number

19879-32-4

Product Name

Bavachin

IUPAC Name

7-hydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

Molecular Formula

C20H20O4

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C20H20O4/c1-12(2)3-4-14-9-16-18(23)11-19(24-20(16)10-17(14)22)13-5-7-15(21)8-6-13/h3,5-10,19,21-22H,4,11H2,1-2H3

InChI Key

OAUREGNZECGNQS-UHFFFAOYSA-N

Synonyms

bavachin

Canonical SMILES

CC(=CCC1=CC2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)C

Isomeric SMILES

CC(=CCC1=CC2=C(C=C1O)O[C@@H](CC2=O)C3=CC=C(C=C3)O)C

Potential Anti-inflammatory Properties

Some studies have investigated the potential anti-inflammatory properties of bavachin. These studies, primarily conducted in cell lines and animal models, have shown that bavachin may exhibit anti-inflammatory effects by:

  • Suppressing the production of inflammatory mediators: Studies have shown that bavachin may suppress the production of inflammatory mediators such as cytokines and nitric oxide in various cell lines [].
  • Modulating the activity of inflammatory signaling pathways: Bavachin may modulate the activity of certain signaling pathways involved in inflammation, such as the NF-κB pathway [].

Other Potential Applications

Bavachin has also been investigated for its potential effects in other areas, including:

  • Bone health: Some studies have suggested that bavachin may promote bone formation and protect against bone loss [].
  • Cancer: A limited number of studies have explored the potential anti-cancer effects of bavachin, but the results are inconclusive and further research is needed [].

Bavachin, also known as Corylifolin, is a natural flavonoid compound primarily isolated from the seeds of the traditional medicinal plant Psoralea corylifolia. Its chemical formula is C₁₈H₁₈O₃, and it is recognized for its phytoestrogenic properties, activating estrogen receptors ERα and ERβ with effective concentrations (EC50) of 320 nM and 600 nM, respectively . Bavachin exhibits a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, making it a subject of interest in pharmacological research.

Bavachin's mechanism of action depends on its biological target. Here are two potential mechanisms:

  • Estrogen Receptor Activation: Bavachin binds to estrogen receptors (ERα and ERβ) with moderate affinity, potentially mimicking the effects of estrogen in some tissues []. This could explain its effects on bone health and fat cell development [, ].
  • Melanin Inhibition: Bavachin might inhibit the enzyme tyrosinase (TYR), a key enzyme in melanin synthesis, leading to skin lightening effects [].

Bavachin undergoes various metabolic transformations in the body. It is primarily metabolized through phase I reactions involving cytochrome P450 enzymes (CYPs) such as CYP1A1 and CYP2C9, which facilitate oxidation and other modifications. Phase II metabolism predominantly involves glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs) like UGT1A1 and UGT1A9 . The compound also interacts with efflux transporters, which can influence its bioavailability and pharmacokinetics .

Bavachin has been shown to possess significant biological activities:

  • Neuroprotective Effects: It protects against neuroinflammation and oxidative stress-induced neuronal damage by activating the Sirtuin 1/Nuclear factor erythroid 2-related factor 2 pathway and inhibiting the Nuclear factor kappa-light-chain-enhancer of activated B cells pathway .
  • Anti-Cancer Properties: Bavachin induces apoptosis in various cancer cell lines, including human placental choriocarcinoma cells, by activating caspases and promoting mitochondrial dysfunction .
  • Inhibition of Monoamine Oxidase: It selectively inhibits human monoamine oxidase B activity, which may contribute to its neuroprotective effects .

Bavachin can be synthesized through several methods:

  • Natural Extraction: The primary source is the seeds of Psoralea corylifolia, where it can be isolated using solvent extraction methods followed by chromatographic techniques.
  • Chemical Synthesis: Synthetic routes have been developed that involve the reaction of flavonoid precursors under specific conditions to yield bavachin. These methods typically require multiple steps and careful control of reaction conditions to ensure high purity and yield.

Bavachin has various applications in medicine and health:

  • Phytotherapy: Due to its estrogenic activity, it is used in traditional medicine for treating conditions related to hormonal imbalances.
  • Neuroprotection: Its ability to protect neurons makes it a candidate for developing treatments for neurodegenerative diseases.
  • Cancer Therapy: Research into its anti-cancer properties suggests potential use in adjunct therapies for certain cancers.

Studies have shown that bavachin interacts with several drug-metabolizing enzymes. For instance, it has been reported to inhibit CYP2C9 and P-glycoprotein (P-gp), which can affect the pharmacokinetics of co-administered drugs . Understanding these interactions is crucial for optimizing therapeutic regimens involving bavachin.

Bavachin shares structural similarities with several other flavonoids. Here are some notable compounds:

Compound NameSourceKey Activities
IsobavachalconePsoralea corylifoliaAntioxidant, anti-inflammatory
ChrysinHoneycomb or PassionflowerAnti-inflammatory, anti-cancer
LuteolinCelery, parsleyAntioxidant, anti-cancer
ApigeninChamomileAnti-inflammatory, neuroprotective

Uniqueness of Bavachin: Bavachin is distinguished by its specific phytoestrogenic activity and its unique mechanism in neuroprotection through modulation of critical signaling pathways. While other compounds may share similar antioxidant or anti-cancer properties, bavachin's dual role as a phytoestrogen enhances its therapeutic potential in hormone-related conditions.

Bavachin is a natural flavonoid compound with the molecular formula C20H20O4, representing a precise arrangement of twenty carbon atoms, twenty hydrogen atoms, and four oxygen atoms [1] [2] [3]. The compound has been assigned the Chemical Abstracts Service registry number 19879-32-4, providing a unique identifier for this specific molecular structure [1] [4]. The systematic chemical name for bavachin according to International Union of Pure and Applied Chemistry nomenclature is (2S)-7-hydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one [2] [5].

The molecular architecture of bavachin follows the characteristic C6-C3-C6 skeleton typical of flavonoid compounds, consisting of two phenyl rings connected by a three-carbon bridge that forms a heterocyclic ring system [31]. This fundamental framework places bavachin within the broader category of phenolic compounds derived from plant secondary metabolism [28]. The specific arrangement of atoms within the C20H20O4 formula creates a complex three-dimensional structure that determines the compound's biological and chemical properties [2] [3].

Structural Characterization

Flavonoid Classification

Bavachin belongs to the flavanone subclass of flavonoids, specifically characterized by the presence of a 2,3-dihydro-4H-chromen-4-one core structure [30]. This classification distinguishes bavachin from other flavonoid subclasses such as flavones, flavonols, and isoflavones based on the saturation state of the C2-C3 bond and the oxidation pattern of the central heterocyclic ring [30] [31]. The flavanone structure features a saturated C2-C3 bond, which contrasts with the unsaturated double bond found in flavones and flavonols [31].

Within the flavanone category, bavachin is further classified as a prenylated flavanone due to the presence of a 3-methylbut-2-enyl side chain attached to the aromatic ring system [28]. This prenyl group significantly influences the compound's physicochemical properties and biological activity compared to non-prenylated flavanones [22] [28]. The prenylation pattern represents a common structural modification found in flavonoids derived from plants of the Fabaceae family, particularly those belonging to the genus Psoralea [25].

Stereochemistry and Isomeric Forms

Bavachin possesses a single stereogenic center at the C2 position of the chromanone ring system, resulting in the existence of two possible enantiomers [3] [5]. The naturally occurring form of bavachin exhibits the (S)-configuration at this chiral center, as confirmed through spectroscopic analysis and comparison with synthetic standards [2] [3]. The absolute stereochemistry has been definitively established as (2S), indicating that the 4-hydroxyphenyl substituent adopts a specific spatial orientation relative to the chromanone ring plane [5].

Research has identified bavachin as one component of isomeric pairs found in natural sources, particularly in relation to isobavachalcone, another flavonoid compound with identical molecular formula but different connectivity [9]. Mass spectrometric fragmentation studies have been conducted to differentiate between bavachin and its isomeric counterparts, revealing distinct fragmentation pathways that enable analytical separation and identification [9]. The stereochemical configuration of bavachin influences its interaction with biological targets and contributes to its specific pharmacological profile [12].

Functional Groups and Reactive Centers

The bavachin molecule contains several distinct functional groups that serve as reactive centers for chemical and biological interactions [2] [4]. The primary hydroxyl groups are located at the C7 position of the chromanone ring and the C4' position of the attached phenyl ring, providing sites for hydrogen bonding and potential metabolic conjugation reactions [2] [4]. These phenolic hydroxyl groups contribute significantly to the compound's antioxidant properties and ability to interact with protein targets [12].

The carbonyl group at the C4 position of the chromanone ring represents another important reactive center, capable of participating in nucleophilic addition reactions and serving as a hydrogen bond acceptor in molecular interactions [2]. The prenyl side chain at the C6 position contains an alkene functionality that may undergo oxidation or other chemical modifications under specific conditions [28]. Additionally, the aromatic ring systems provide π-electron-rich regions that can participate in π-π stacking interactions with aromatic amino acid residues in protein binding sites [51].

Physicochemical Properties

Molecular Weight and Mass Spectral Characteristics

Bavachin exhibits a molecular weight of 324.37 daltons, calculated from its molecular formula C20H20O4 [1] [3] [4]. High-resolution mass spectrometry has confirmed the exact monoisotopic mass as 324.136159 daltons, providing precise molecular weight determination for analytical purposes [3]. The compound demonstrates characteristic fragmentation patterns under mass spectrometric conditions, with prominent fragment ions observed at mass-to-charge ratios of 119.049, 323.129, 203.071, and 221.081 [2] [15].

Mass Spectral Fragmentm/z ValueRelative Intensity
Molecular ion [M+H]+325.143100%
Base peak119.04997%
Major fragment323.12981%
Secondary fragment203.07162%
Tertiary fragment221.08139%

The fragmentation behavior provides valuable structural information and enables identification of bavachin in complex mixtures through tandem mass spectrometry approaches [2] [15]. The loss of specific mass units corresponds to the elimination of functional groups such as methyl radicals, hydroxyl groups, and portions of the prenyl side chain [9].

Solubility Parameters

Bavachin demonstrates variable solubility characteristics depending on the solvent system employed [16] [17] [18]. In dimethyl sulfoxide, bavachin exhibits high solubility with reported values of 64 milligrams per milliliter, equivalent to 197.3 millimolar concentration [16]. Ethanol provides moderate solubility at 45 milligrams per milliliter, corresponding to 138.73 millimolar concentration [16]. The compound shows significantly limited solubility in aqueous systems, being essentially insoluble in pure water [16] [17].

The solubility profile reflects the lipophilic nature of bavachin due to its prenyl substituent and aromatic ring systems [18]. Organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone provide suitable dissolution media for analytical and preparative applications [18]. The poor water solubility necessitates the use of appropriate solubilization strategies for biological testing, typically involving organic cosolvents or specialized delivery systems [16] [17].

Stability and Degradation Kinetics

Bavachin exhibits stability characteristics that depend significantly on environmental conditions including temperature, pH, light exposure, and oxygen presence [21] [34]. The compound demonstrates enhanced metabolic stability in the presence of certain inhibitors, suggesting susceptibility to enzymatic degradation under physiological conditions [21]. Cytochrome P450 enzymes, particularly CYP1A1 and CYP2C9, have been identified as primary mediators of bavachin metabolism, with corresponding clearance values of 208.85 and 107.51 microliters per minute per milligram of protein, respectively [34].

Temperature-dependent degradation follows typical Arrhenius kinetics, with increased degradation rates observed at elevated temperatures [19] [20]. The compound exhibits particular sensitivity to oxidative conditions, with degradation products forming through pathways involving the prenyl side chain and phenolic hydroxyl groups [45]. Storage recommendations specify maintenance at -20°C to minimize degradation, with protection from light and moisture being essential for long-term stability [4] [17].

Hydrolytic stability studies indicate that bavachin undergoes degradation under both acidic and basic conditions, with the rate of degradation being pH-dependent [43] [45]. The flavanone structure makes the compound susceptible to ring-opening reactions under extreme pH conditions, leading to the formation of chalcone-type degradation products [45].

Structure-Activity Relationship

Bioactive Pharmacophores

The structure-activity relationship analysis of bavachin reveals several critical pharmacophoric elements that contribute to its biological activity [22] [24]. The 4'-hydroxyphenyl substituent at the C2 position serves as a primary pharmacophore, providing essential hydrogen bonding capabilities for interaction with estrogen receptors with EC50 values of 320 nanomolar for estrogen receptor alpha and 680 nanomolar for estrogen receptor beta [12] [32]. The positioning and stereochemistry of this phenolic group are crucial for maintaining optimal receptor binding affinity [12].

The hydroxyl group at the C7 position of the chromanone ring constitutes another essential pharmacophoric element, contributing to the compound's ability to form hydrogen bonds with target proteins [22]. Comparative studies with related compounds demonstrate that methylation of this hydroxyl group, as observed in bavachinin, results in altered activity profiles, indicating the importance of the free hydroxyl functionality [22] [25]. The prenyl side chain at the C6 position provides hydrophobic interactions that enhance membrane permeability and protein binding affinity [22] [28].

Molecular docking studies have identified specific binding interactions between bavachin and various protein targets, including acetylcholinesterase and butyrylcholinesterase [51]. The compound forms hydrogen bonds with key amino acid residues such as Phe295 and Asp74 in acetylcholinesterase, while maintaining additional hydrophobic contacts with Tyr124, Trp286, Val294, and Phe297 [51]. These binding interactions contribute to the compound's inhibitory activity against these enzymes [8].

Comparative Analysis with Related Flavonoids

Comparative structure-activity analysis reveals significant differences between bavachin and closely related flavonoid compounds [22] [25] [32]. When compared to bavachinin, which differs only by the presence of a methoxy group at C7 instead of a hydroxyl group, bavachin demonstrates distinct activity profiles [22]. Bavachinin exhibits stronger antibacterial activity against certain bacterial strains, suggesting that the methoxylation enhances antimicrobial properties while potentially reducing other biological activities [22].

CompoundC7 SubstitutionERα EC50 (nM)ERβ EC50 (nM)Antibacterial Activity
BavachinHydroxyl (-OH)320680Moderate
BavachininMethoxy (-OCH3)Not determinedNot determinedStrong
IsobavachalconeChalcone structure>1000>1000Strong

The comparison with isobavachalcone, an isomeric chalcone compound, demonstrates the importance of the chromanone ring closure in bavachin [32]. Despite sharing the same molecular formula, isobavachalcone exhibits significantly reduced estrogen receptor binding affinity, with EC50 values exceeding 1000 nanomolar for both receptor subtypes [32]. This difference highlights the critical role of the specific ring system configuration in determining biological activity [32].

Structure-activity relationship studies involving prenylated flavonoids indicate that the presence and positioning of the prenyl group significantly influence biological activity [22] [28]. Compounds lacking the prenyl substitution generally demonstrate reduced membrane permeability and altered protein binding characteristics [22]. The 3-methylbut-2-enyl group in bavachin provides optimal hydrophobic interactions while maintaining appropriate molecular size for target protein binding [28].

XLogP3

4.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

324.13615911 g/mol

Monoisotopic Mass

324.13615911 g/mol

Heavy Atom Count

24

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]

Dates

Modify: 2023-08-15

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